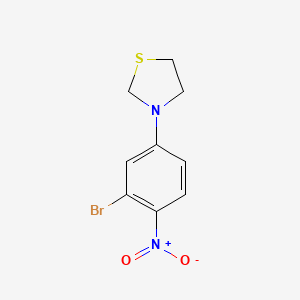
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride
描述
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride (DFTB) is a versatile organic fluorine compound that has a variety of applications in scientific research. It is a colorless liquid with a boiling point of 107.3°C and a melting point of -37.2°C. It is a highly reactive compound that can be used in a variety of reactions and has been studied extensively for its potential applications in drug discovery and development.
科学研究应用
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride is a useful compound for a variety of scientific research applications. It can be used as a reagent in organic synthesis to produce a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It can also be used as a catalyst in the synthesis of biologically active compounds and as a building block for the synthesis of complex molecules. Additionally, 2,3-Difluoro-5-(trifluoromethyl)benzodifluoride can be used as a fluorinating agent in the synthesis of fluorinated compounds.
作用机制
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride is a highly reactive compound that can react with a variety of different compounds. It can react with nucleophiles such as alcohols, amines, and carboxylic acids to form fluorinated derivatives. It can also react with electrophiles such as alkenes and alkynes to form fluorinated derivatives. Additionally, 2,3-Difluoro-5-(trifluoromethyl)benzodifluoride can react with other fluorinating agents to form fluorinated derivatives.
Biochemical and Physiological Effects
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride has been studied for its potential applications in drug discovery and development. It has been shown to have antimicrobial, anti-inflammatory, and antiproliferative properties. Additionally, it has been studied for its potential to inhibit enzymes involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride is a highly reactive compound that can be used in a variety of laboratory experiments. It is relatively easy to obtain and store, and it is relatively stable in air. Additionally, it can be used in a variety of reactions and can be used to synthesize a variety of compounds. However, it is important to note that 2,3-Difluoro-5-(trifluoromethyl)benzodifluoride is highly toxic and should be handled with care.
未来方向
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride has a variety of potential applications in scientific research. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and heterocyclic compounds. Additionally, it can be used as a reagent in organic synthesis and as a fluorinating agent in the synthesis of fluorinated compounds. Additionally, it can be used to study the biochemical and physiological effects of fluorinated compounds. Furthermore, it has potential applications in drug discovery and development, as it has been shown to have antimicrobial, anti-inflammatory, and antiproliferative properties. Finally, it has potential applications in the development of fluorinated compounds for use in medical imaging, such as MRI and PET scans.
属性
IUPAC Name |
1-(difluoromethyl)-2,3-difluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-5-2-3(8(13,14)15)1-4(6(5)10)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJNUNYYDWUOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-(trifluoromethyl)benzodifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















